N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 488801-72-5
VCID: VC21481046
InChI: InChI=1S/C23H14F4N4OS2/c24-13-6-4-12(5-7-13)18-8-17(23(25,26)27)16(10-29)21(30-18)33-11-20(32)31-22-15(9-28)14-2-1-3-19(14)34-22/h4-8H,1-3,11H2,(H,31,32)
SMILES: C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N
Molecular Formula: C23H14F4N4OS2
Molecular Weight: 502.5g/mol

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

CAS No.: 488801-72-5

Cat. No.: VC21481046

Molecular Formula: C23H14F4N4OS2

Molecular Weight: 502.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide - 488801-72-5

Specification

CAS No. 488801-72-5
Molecular Formula C23H14F4N4OS2
Molecular Weight 502.5g/mol
IUPAC Name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H14F4N4OS2/c24-13-6-4-12(5-7-13)18-8-17(23(25,26)27)16(10-29)21(30-18)33-11-20(32)31-22-15(9-28)14-2-1-3-19(14)34-22/h4-8H,1-3,11H2,(H,31,32)
Standard InChI Key CYGLBGHEHXDRRO-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N
Canonical SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C#N

Introduction

Structural Characteristics and Functional Groups

Core Structural Components

The molecule comprises two primary heterocyclic systems:

  • Cyclopenta[b]thiophene moiety: A fused bicyclic structure with a thiophene ring (five-membered sulfur-containing aromatic system) fused to a cyclopentane. The 5,6-dihydro-4H configuration indicates partial saturation in the cyclopentane ring.

  • Pyridine derivative: A 2-substituted pyridine ring bearing a 6-(4-fluorophenyl) group and a 4-(trifluoromethyl) substituent.

Key Functional Groups

GroupPositionRole in Bioactivity
Cyano (-CN)C-3 (cyclopentathiophene)Enhances metabolic stability
Trifluoromethyl (-CF₃)C-4 (pyridine)Improves lipophilicity for membrane permeation
4-FluorophenylC-6 (pyridine)Modulates electronic properties and binding affinity
Sulfanylacetamide (-S-CH₂-C(O)-NH-)Linker between moietiesFacilitates enzymatic interactions or covalent binding

The sulfanylacetamide linker serves as a critical bridge between the two aromatic systems, enabling spatial and electronic communication .

Synthetic Pathways and Optimization

General Synthetic Strategy

The synthesis typically involves multi-step reactions, as inferred from analogous compounds :

StepReaction TypeReagents/ConditionsYield/Purity*
1. Cyclopentathiophene formationGewald reactionEthyl cyanoacetate, sulfur, base60–75%
2. Pyridine substitutionNucleophilic aromatic substitution2-mercaptoacetamide, DIPEA, CH₂Cl₂70–85%
3. Coupling reactionAmide bond formationEDC/HOBt, DMF, room temperature65–80%
4. PurificationHPLC/Column chromatographySilica gel, ethyl acetate/hexane>95% purity

*Yields estimated from similar syntheses .

Critical Reaction Conditions

  • Cyclopentathiophene synthesis: Requires precise control of reaction temperature (80–100°C) and stoichiometry to prevent side reactions .

  • Pyridine substitution: Use of DIPEA as a base ensures deprotonation of the thiol group without over-alkylation .

  • Coupling efficiency: EDC/HOBt activation of carboxylic acids minimizes racemization and side reactions .

Target PathwayActivity (IC₅₀/EC₅₀)Reference CompoundMechanism
Influenza RdRP PA-PB12–5 μMCycloheptathiophene-3-carboxamideDisruption of subunit interaction
Bacterial topoisomerase10–20 μMThieno[2,3-b]pyridine derivativesDNA gyrase inhibition

*Data extrapolated from studies on similar scaffolds .

Structure-Activity Relationship (SAR)

Key modifications influencing activity:

  • Trifluoromethyl group: Enhances binding affinity via hydrophobic interactions.

  • 4-Fluorophenyl substituent: Modulates electronic effects for target specificity.

  • Cyano groups: Confer metabolic stability and hydrogen-bonding capacity.

Research Findings and Gaps

Challenges and Future Directions

ChallengeProposed Solution
Limited bioavailabilityProdrug design for solubility
Off-target effectsSelectivity optimization via computational modeling
ScalabilityFlow chemistry for continuous synthesis

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